3-(Chloromethyl)-6-methylpyrazin-2-amine
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Overview
Description
3-(Chloromethyl)-6-methylpyrazin-2-amine is an organic compound belonging to the pyrazine family Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-6-methylpyrazin-2-amine typically involves the chloromethylation of 6-methylpyrazin-2-amine. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the pyrazine ring.
Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of microwave irradiation has also been explored to enhance reaction rates and improve yields .
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)-6-methylpyrazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic media.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.
Major Products:
Nucleophilic Substitution: Formation of substituted pyrazine derivatives.
Oxidation: Formation of 3-(carboxymethyl)-6-methylpyrazin-2-amine.
Reduction: Formation of 3-(chloromethyl)-6-methyl-1,4-dihydropyrazin-2-amine.
Scientific Research Applications
3-(Chloromethyl)-6-methylpyrazin-2-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazine derivatives and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the design of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-6-methylpyrazin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, the chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or alteration of receptor function .
Comparison with Similar Compounds
3-(Chloromethyl)pyrazine: Lacks the methyl group at position 6, making it less sterically hindered.
6-Methylpyrazin-2-amine: Lacks the chloromethyl group, reducing its reactivity in nucleophilic substitution reactions.
3-(Bromomethyl)-6-methylpyrazin-2-amine: Similar structure but with a bromomethyl group, which is more reactive in substitution reactions due to the weaker C-Br bond compared to C-Cl.
Uniqueness: 3-(Chloromethyl)-6-methylpyrazin-2-amine is unique due to the presence of both the chloromethyl and methyl groups, which confer distinct reactivity and steric properties. This combination allows for selective functionalization and diverse chemical transformations, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C6H8ClN3 |
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Molecular Weight |
157.60 g/mol |
IUPAC Name |
3-(chloromethyl)-6-methylpyrazin-2-amine |
InChI |
InChI=1S/C6H8ClN3/c1-4-3-9-5(2-7)6(8)10-4/h3H,2H2,1H3,(H2,8,10) |
InChI Key |
BGDKZUOMGMBWOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=N1)N)CCl |
Origin of Product |
United States |
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